An In-Depth Technical Guide to 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride (CAS Number: 2828028-09-5), a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the compound's properties, synthesis, safety considerations, and its burgeoning role in the landscape of pharmaceutical research.
Core Compound Identification and Properties
1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a pyridinyl ethanone derivative. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many biological and synthetic applications.
| Property | Value | Source |
| CAS Number | 2828028-09-5 | BLDpharm |
| Molecular Formula | C₇H₇ClFNO | 10X CHEM[1] |
| Molecular Weight | 175.59 g/mol | 10X CHEM[1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
Note: Some physical properties are predicted based on the characteristics of similar compounds due to the limited availability of experimental data for this specific hydrochloride salt.
The Scientific Rationale: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3]
The pyridine scaffold, a ubiquitous nitrogen-containing heterocycle, is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2][4] The combination of a fluorine atom and a pyridine ring in 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride makes it a valuable building block for creating new chemical entities with potentially enhanced therapeutic profiles. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]
Synthesis and Manufacturing
Proposed Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one (Free Base)
A potential synthetic approach could start from 3-fluoropyridine, a commercially available starting material. The introduction of the acetyl group at the 4-position of the pyridine ring is the key transformation. One possible route is a directed ortho metalation followed by reaction with an acetylating agent.
Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one
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Step 1: Lithiation of 3-Fluoropyridine. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
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Step 2: Deprotonation. Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution while maintaining the temperature below -70 °C. The LDA will selectively deprotonate the 4-position of the pyridine ring, which is activated by the adjacent fluorine atom.
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Step 3: Acetylation. After stirring the reaction mixture at -78 °C for a specified time to ensure complete deprotonation, add N,N-dimethylacetamide (DMA) or another suitable acetylating agent.
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Step 4: Quenching and Extraction. Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
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Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard and straightforward procedure in medicinal chemistry.
Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one Hydrochloride
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Step 1: Dissolution. Dissolve the purified 1-(3-Fluoropyridin-4-yl)ethan-1-one free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Step 2: Acidification. Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or as a gas) to the stirred solution of the free base.
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Step 3: Precipitation and Isolation. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Caption: Proposed synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride.
Analytical Characterization
The structural confirmation of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride would be achieved through a combination of standard analytical techniques. While specific spectra for this compound are not publicly available, the expected data can be predicted based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with characteristic coupling patterns influenced by the fluorine atom. A singlet corresponding to the methyl protons of the acetyl group would also be present.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the pyridine ring (with C-F coupling), and the methyl carbon.
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¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and C-F stretching vibrations.
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Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base, 1-(3-Fluoropyridin-4-yl)ethan-1-one, and characteristic fragmentation patterns.
Safety and Handling
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Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled, remove person to fresh air and keep comfortable for breathing.
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If swallowed, call a poison center or doctor if you feel unwell.
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Caption: Key safety considerations for handling the compound.
Applications in Drug Discovery and Development
Fluorinated pyridines are key pharmacophores in a multitude of drug candidates and approved medicines. The title compound, 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The acetylpyridine moiety can be elaborated through various chemical transformations, such as:
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Reductive amination: To introduce diverse amine functionalities.
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Aldol condensation: To form carbon-carbon bonds and build molecular complexity.
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Willgerodt-Kindler reaction: To convert the acetyl group into a thioamide, a precursor for various heterocycles.
These transformations allow for the exploration of a wide chemical space, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The 3-fluoro-4-acetylpyridine core is a valuable starting point for the development of inhibitors for various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).
Conclusion
1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a fluorinated pyridine core with a reactive acetyl group provides a gateway to a diverse range of novel chemical entities. While detailed experimental data for this specific compound is currently limited, its potential is underscored by the well-established importance of fluorinated pyridines in modern pharmaceuticals. Further research and characterization of this compound are warranted to fully unlock its potential in the development of next-generation therapeutics.
References
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10X CHEM. 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride. [Link]
- Fisher Scientific.
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
